molecular formula C18H18N2O3S B2933720 N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide CAS No. 895443-68-2

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide

Cat. No. B2933720
CAS RN: 895443-68-2
M. Wt: 342.41
InChI Key: GAROGWDBXFAOLE-UHFFFAOYSA-N
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Description

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.

Scientific Research Applications

Anticancer Applications

Benzothiazole derivatives, including compounds similar to N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide, have been extensively studied for their anticancer properties. A study by Osmaniye et al. (2018) synthesized new benzothiazole acylhydrazones, investigating their anticancer activity. These compounds demonstrated potential anticancer effects against several cancer cell lines, including glioma, lung adenocarcinoma, breast adenocarcinoma, and colorectal adenocarcinoma, by inhibiting DNA synthesis and inducing apoptotic cell death pathways (Osmaniye et al., 2018).

Corrosion Inhibition

Hu et al. (2016) explored the use of benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic environments. The study demonstrated that these compounds could effectively inhibit steel corrosion, providing a promising application for benzothiazole derivatives in industrial corrosion protection (Hu et al., 2016).

Antimicrobial and Antileukemic Properties

Corbo et al. (2016) investigated a series of N-1,3-benzothiazol-2-ylbenzamide derivatives for their antiproliferative activity on cancer cell lines, including human liver hepatocellular carcinoma and breast cancer. These compounds showed significant inhibitory effects on cell growth, with some exhibiting strong proapoptotic effects, highlighting their potential as novel apoptosis inducers in cancer treatment (Corbo et al., 2016).

Mechanism of Action

Target of Action

Similar compounds with a benzothiazole core have been reported to exhibit anti-inflammatory properties , suggesting potential targets could be enzymes involved in inflammatory pathways such as cyclooxygenase (COX) enzymes .

Mode of Action

Benzothiazole derivatives have been found to inhibit cox enzymes , which are key players in the inflammatory response. By inhibiting these enzymes, the compound could potentially reduce inflammation.

Biochemical Pathways

While the specific biochemical pathways affected by N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide are not clearly defined, it’s plausible that it impacts the arachidonic acid pathway. This pathway is responsible for the production of prostaglandins, which are key mediators of inflammation. By inhibiting COX enzymes, the compound could disrupt this pathway, leading to reduced inflammation .

Result of Action

Given the anti-inflammatory properties of similar benzothiazole derivatives , it’s plausible that this compound could reduce inflammation at the cellular level.

properties

IUPAC Name

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-10-8-11(2)16-13(9-10)19-18(24-16)20-17(21)12-6-5-7-14(22-3)15(12)23-4/h5-9H,1-4H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAROGWDBXFAOLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3=C(C(=CC=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide

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